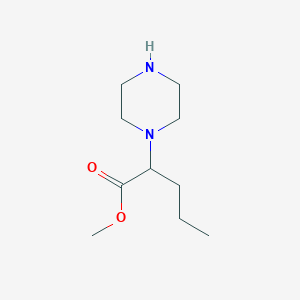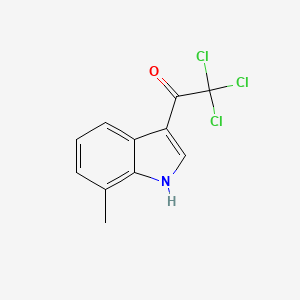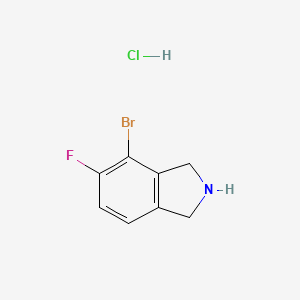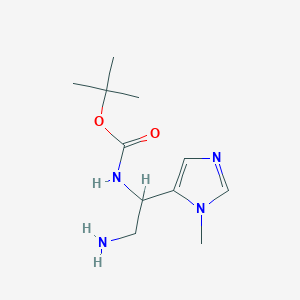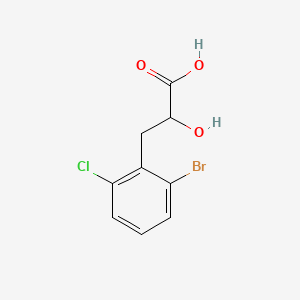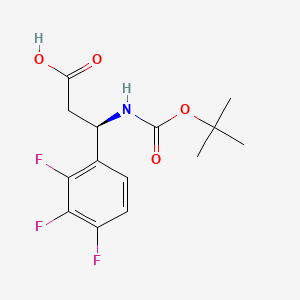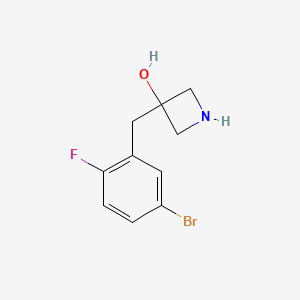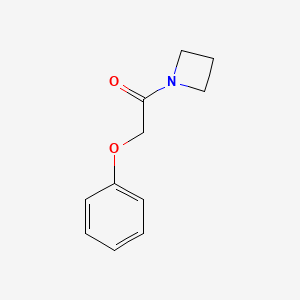
6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a dimethyl group in the structure of this compound makes it a unique compound with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran typically involves the bromination of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran. This can be achieved using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures better control over the reaction conditions and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The double bonds in the benzopyran ring can be reduced to form saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the double bonds.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Ketones or aldehydes derived from the original compound.
Reduction: Saturated benzopyran derivatives.
科学研究应用
6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets. The bromine atom and the dimethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-chloro-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
6-fluoro-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran: Contains a fluorine atom, which affects its chemical behavior and biological activity.
Uniqueness
The presence of the bromine atom in 6-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. This unique reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.
属性
IUPAC Name |
6-bromo-1,1-dimethyl-3,4-dihydroisochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMAYPXTBQWALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCO1)C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride](/img/structure/B13547849.png)
